molecular formula C12H16BrNO4S B3074781 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol CAS No. 1023242-77-4

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol

Cat. No.: B3074781
CAS No.: 1023242-77-4
M. Wt: 350.23 g/mol
InChI Key: KIVXLXBGFMQNSW-UHFFFAOYSA-N
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Description

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidine ring

Preparation Methods

The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with piperidin-4-ol in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction is typically carried out in the presence of a palladium catalyst and a base.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl-containing compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The sulfonyl group in the compound is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes and pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)pyrrolidine: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring. It may exhibit different chemical and biological properties due to the difference in ring size and structure.

    1-((5-Bromo-2-methoxyphenyl)sulfonyl)morpholine: This compound contains a morpholine ring, which can affect its solubility and reactivity compared to the piperidine derivative.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-18-11-3-2-9(13)8-12(11)19(16,17)14-6-4-10(15)5-7-14/h2-3,8,10,15H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVXLXBGFMQNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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